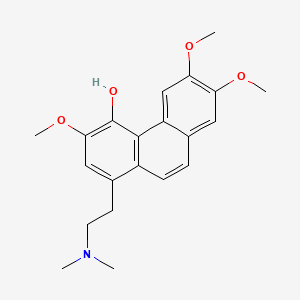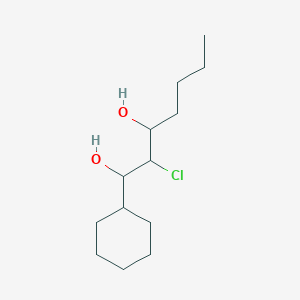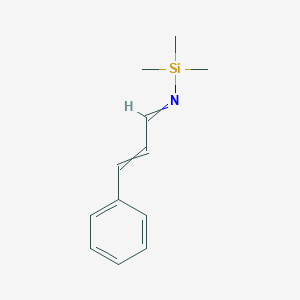![molecular formula C14H12BrNO B14335434 Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- CAS No. 106038-85-1](/img/structure/B14335434.png)
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 4-bromophenyl group, and the methyl group is attached to the imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- typically involves the condensation reaction between 4-bromobenzaldehyde and 4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and related compounds.
Aplicaciones Científicas De Investigación
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-bromo-4-methyl-: A similar compound with a bromine atom in the ortho position.
Phenol, 2-[(phenylimino)methyl]-4-methyl-: A derivative with a phenyl group instead of a bromophenyl group.
Uniqueness
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106038-85-1 |
|---|---|
Fórmula molecular |
C14H12BrNO |
Peso molecular |
290.15 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-2-7-14(17)11(8-10)9-16-13-5-3-12(15)4-6-13/h2-9,17H,1H3 |
Clave InChI |
DWNCSNIUZFEISK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


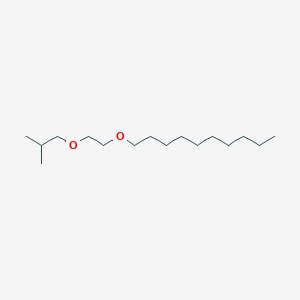
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
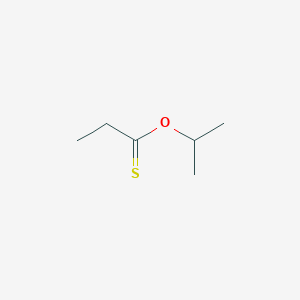
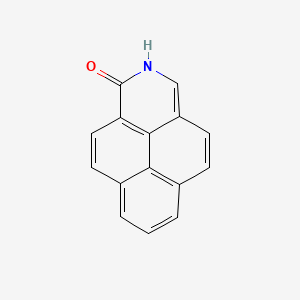
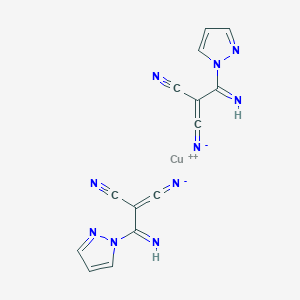
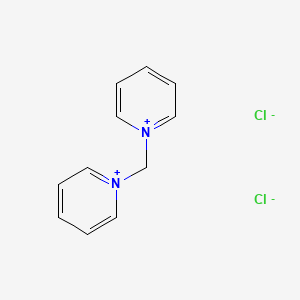
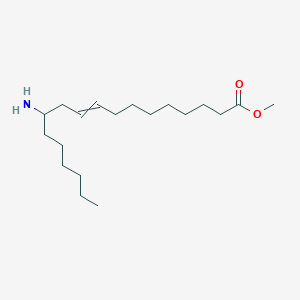

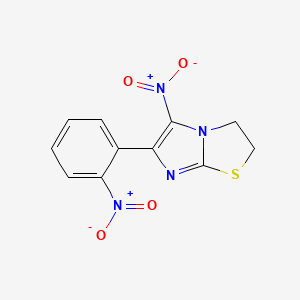
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
